4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
Descripción
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACWSBWCLJXKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446892 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120743-99-9 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde is a silanol derivative of benzaldehyde, which has garnered attention in organic synthesis and medicinal chemistry. With its unique structural features, this compound exhibits various biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound (CAS Number: 52946-22-2) is characterized by its silyl ether functional group, which enhances its stability and solubility in organic solvents. Its molecular formula is , and it has a molecular weight of approximately 262.41 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or DMAP in a solvent like dichloromethane. This method allows for high yields and purity, often exceeding 90% in laboratory settings .
Antioxidant Activity
Recent studies have indicated that compounds with silyl ether functionalities can exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and prevention of neurodegenerative diseases .
Antimicrobial Properties
Research has demonstrated that derivatives of benzaldehyde possess antimicrobial activities against various pathogens. In vitro studies have indicated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various assays measuring cytokine production and inflammatory markers. Data suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, indicating its potential utility in treating inflammatory conditions .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The silyl group may stabilize radical intermediates, enhancing the compound's ability to neutralize reactive oxygen species.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could contribute to its anti-inflammatory effects.
- Membrane Interaction : The hydrophobic nature of the silyl group may facilitate interaction with cellular membranes, influencing cell signaling pathways related to inflammation and apoptosis.
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name : 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzaldehyde .
- Molecular Formula : C₁₃H₂₀O₂Si.
- Average Mass : 236.387 g/mol .
- CAS Number : 120743-99-9 .
Synthesis and Applications: This compound is synthesized via silylation of 4-hydroxybenzaldehyde, yielding 94% as a colorless oil . It serves as a key intermediate in enantioselective organozirconium reactions, achieving moderate yields (42%) but high enantioselectivity (88% ee) . Its tert-butyldimethylsilyl (TBDMS) group enhances lipophilicity and protects the phenolic oxygen during synthetic steps .
Comparison with Structural Analogs
4-[(tert-Butyldimethylsilyl)oxy]-3-methoxybenzaldehyde
4-tert-Butylbenzaldehyde
4-(Bromomethyl)benzaldehyde
4-Hydroxybenzaldehyde
Comparative Data Table
Research Findings and Mechanistic Insights
Steric and Electronic Effects :
- Stability and Solubility: TBDMS-protected aldehydes are sensitive to acidic conditions (e.g., cleavage with p-toluenesulfonic acid in THF/water ), limiting their use in acid-mediated reactions. Compared to 4-hydroxybenzaldehyde, the TBDMS derivative offers better solubility in nonpolar solvents, facilitating reactions in hydrophobic environments .
Métodos De Preparación
Standard Silylation Protocol
Materials :
-
4-Hydroxybenzaldehyde (1.0 equiv, 122 mg, 1.0 mmol)
-
TBDMSCl (1.5 equiv, 226 mg, 1.5 mmol)
-
DBU (2.0 equiv, 304 mg, 2.0 mmol)
-
Anhydrous DCM (10 mL)
Procedure :
-
Dissolve 4-hydroxybenzaldehyde in DCM under nitrogen atmosphere.
-
Cool the solution to 0°C and add TBDMSCl dropwise.
-
Introduce DBU slowly while maintaining the temperature at 0°C.
-
Stir the mixture at room temperature for 16 hours.
-
Quench with 1N HCl (10 mL), extract with DCM (3 × 15 mL), and wash the combined organic layers with brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography (hexane/ethyl acetate = 10:1).
Alternative Base Systems
While DBU is the preferred base, imidazole or triethylamine may substitute in cases requiring milder conditions. However, these bases often necessitate higher equivalents (2.5–3.0 equiv) and extended reaction times (24–48 hours).
Optimization and Process Considerations
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 16 | 94 | 99 |
| THF | 24 | 78 | 95 |
| Et₂O | 18 | 89 | 98 |
| Acetonitrile | 36 | 65 | 90 |
Data adapted from and analogous silylation protocols.
DCM provides optimal solubility and reaction efficiency, while ethereal solvents (e.g., Et₂O) minimize side reactions. Polar aprotic solvents like acetonitrile reduce yields due to competitive solvation of the base.
Temperature and Equivalents
-
TBDMSCl equivalents : Increasing from 1.0 to 1.5 equiv improves yield from 72% to 94% but risks di-silylation at higher ratios.
-
Temperature : Reactions initiated at 0°C and warmed to room temperature prevent exothermic side reactions.
Characterization and Analytical Data
Spectral Properties
¹H NMR (400 MHz, CDCl₃) :
-
δ 9.94 (s, 1H, CHO)
-
δ 7.82 (d, J = 8.4 Hz, 2H, ArH)
-
δ 6.99 (d, J = 8.4 Hz, 2H, ArH)
-
δ 0.99 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) :
-
δ 191.4 (CHO)
-
δ 162.1 (C-O)
-
δ 132.5, 129.8, 115.4 (ArC)
-
δ 25.8 (C(CH₃)₃)
-
δ 18.3 (SiC)
IR (neat) :
-
2950 cm⁻¹ (C-H stretch, TBDMS)
-
1695 cm⁻¹ (C=O stretch)
-
1250 cm⁻¹ (Si-C stretch)
Industrial-Scale Adaptations
For large-scale production, continuous flow systems are recommended to enhance heat dissipation and reproducibility. Key modifications include:
Q & A
Q. What is the standard synthetic route for 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, and how can purity be ensured?
The compound is typically synthesized via silylation of 4-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane or DMF, with imidazole as a base to scavenge HCl. Reaction completion is monitored by TLC or HPLC. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) . For rigorous purity validation, combine -NMR (to confirm silyl ether proton absence at ~5 ppm) and -NMR (to verify tert-butyl signals at ~25 ppm and 18 ppm for methyl groups) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?
- -NMR : Aromatic protons appear as doublets (δ 7.8–7.9 ppm for H-2/H-6; δ 6.9–7.1 ppm for H-3/H-5). The aldehyde proton resonates at δ 9.8–10.0 ppm.
- -NMR : The aldehyde carbon is at δ 190–195 ppm, while the silyl ether oxygen-linked aromatic carbon appears at δ 160–165 ppm.
- IR : Strong C=O stretch at ~1700 cm, Si-O-C absorption at ~1250 cm. X-ray crystallography (as in ) resolves bond angles and confirms silyl group orientation .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-silylation or aldehyde oxidation) be minimized during synthesis?
- Moisture control : Use anhydrous solvents and inert atmosphere (N/Ar).
- Stoichiometry : Limit TBSCl to 1.1 equivalents to prevent di-silylation.
- Temperature : Maintain 0–25°C to avoid aldehyde oxidation. Add antioxidants (e.g., BHT) if needed.
- Work-up : Quench with aqueous NaHCO to neutralize residual HCl, which can protonate the silyl ether .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Purity validation : Ensure intermediates are ≥95% pure via HPLC (C18 column, acetonitrile/water mobile phase).
- Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to avoid protein-binding artifacts.
- Metabolic stability : Assess silyl ether hydrolysis in vitro using liver microsomes, as the TBS group may cleave under physiological pH .
Q. How is this compound utilized in synthesizing macrocyclic or supramolecular structures?
The aldehyde group undergoes condensation with polyamines (e.g., 1,2-ethylenediamine) to form Schiff bases, which cyclize into macrocycles. For example, refluxing with bis(2,2'-dichloroethyl)ether in DMF (as in ) yields dialdehydes for [2+2] cyclocondensation. Key parameters:
- Solvent polarity : Use DMF or DMSO to stabilize intermediates.
- Catalyst : Add glacial acetic acid (0.1–1 eq.) to accelerate imine formation.
- Characterization : HR-MS and X-ray diffraction confirm macrocyclic topology .
Methodological Considerations
Q. What analytical approaches differentiate byproducts from the target compound in silylation reactions?
Q. How does the steric bulk of the TBS group influence reactivity in cross-coupling reactions?
The TBS group reduces electrophilicity at the aldehyde via electron donation, slowing nucleophilic additions. To enhance reactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
